Carbocyclic puromycin
CAS No.: 104264-92-8
Cat. No.: VC20742844
Molecular Formula: C23H31N7O4
Molecular Weight: 469.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 104264-92-8 |
---|---|
Molecular Formula | C23H31N7O4 |
Molecular Weight | 469.5 g/mol |
IUPAC Name | 2-amino-N-[(1S,2S,3S,5R)-3-[6-(dimethylamino)purin-9-yl]-2-hydroxy-5-(hydroxymethyl)cyclopentyl]-3-(4-methoxyphenyl)propanamide |
Standard InChI | InChI=1S/C23H31N7O4/c1-29(2)21-19-22(26-11-25-21)30(12-27-19)17-9-14(10-31)18(20(17)32)28-23(33)16(24)8-13-4-6-15(34-3)7-5-13/h4-7,11-12,14,16-18,20,31-32H,8-10,24H2,1-3H3,(H,28,33)/t14-,16?,17-,18-,20+/m0/s1 |
Standard InChI Key | KABZPFHZISKOAR-UTLZNAOTSA-N |
Isomeric SMILES | CN(C)C1=NC=NC2=C1N=CN2[C@H]3C[C@H]([C@@H]([C@@H]3O)NC(=O)C(CC4=CC=C(C=C4)OC)N)CO |
SMILES | CN(C)C1=NC=NC2=C1N=CN2C3CC(C(C3O)NC(=O)C(CC4=CC=C(C=C4)OC)N)CO |
Canonical SMILES | CN(C)C1=NC=NC2=C1N=CN2C3CC(C(C3O)NC(=O)C(CC4=CC=C(C=C4)OC)N)CO |
Structural Characteristics
Carbocyclic puromycin features several distinct structural components that contribute to its biological activity. The most significant modification compared to natural puromycin is the cyclopentane ring that replaces the ribofuranosyl ring. This carbocyclic substitution provides a more stable structure while maintaining the spatial arrangement of key functional groups necessary for biological activity.
The molecule retains the 6-dimethylamino purine moiety and the p-methoxyphenyl-L-alanine amino acid component found in puromycin . These components are critical for mimicking the aminoacyl-tRNA structure, which allows carbocyclic puromycin to interact with ribosomes and inhibit protein synthesis.
Table 1: Key Structural Components of Carbocyclic Puromycin
Component | Description |
---|---|
Core Structure | Cyclopentane ring replacing the ribofuranosyl ring |
Purine Moiety | 6-dimethylamino purine |
Amino Acid Component | p-methoxyphenyl-L-alanine |
Molecular Weight | 469.5 g/mol |
Stereochemistry | Specific stereoisomers determined by synthesis method |
The stereochemical configuration of carbocyclic puromycin is critical for its biological activity. Research indicates that specific stereoisomers exhibit different levels of activity, with the configuration that mimics natural puromycin showing optimal inhibitory properties .
Synthesis Methodology
The synthesis of carbocyclic puromycin involves a multi-step process that requires precise control of stereochemistry. According to published research, the compound is prepared by coupling N-(benzyloxycarbonyl)-p-methoxy-L-phenylalanine to a racemic aminonucleoside, specifically (+/-)-9-[3β-amino-2β-hydroxy-4α-(hydroxymethyl)cyclopent-1α-yl]-6-(dimethylamino)purine .
Following the coupling reaction, the resulting diastereomers must be separated to isolate the biologically active isomer. The final step involves the removal of the benzyloxycarbonyl (Cbz) blocking group to yield the desired carbocyclic puromycin . This synthetic pathway ensures the correct spatial orientation of functional groups necessary for optimal interaction with ribosomal components.
Research has also explored variants of this synthesis to produce related analogs. For example, cyclohexyl carbocyclic puromycins have been synthesized through similar methods, starting with trans-3-amino-2-hydroxycyclohexanone ethylene ketal (compound 4), which is obtained by opening of epoxide 3 with liquid ammonia . This compound is then condensed with 5-amino-4,6-dichloropyrimidine followed by ring closure to yield 9-substituted 6-chloropurine (compound 5) .
Inhibition of Protein Synthesis
Carbocyclic puromycin demonstrates potent inhibition of protein synthesis, comparable to that of natural puromycin. Studies using bacterial polyribosomes reveal that the Kₘ for carbocyclic puromycin is approximately 1 μM, indicating strong binding affinity . In comparison, the Kₘ for natural puromycin under the same conditions is 4 μM, suggesting that the carbocyclic analog actually has a higher affinity for bacterial ribosomes than the natural compound .
Research evaluating the incorporation of [³H]puromycin into nascent polypeptide chains of polyribosomes has proven to be a sensitive method for assessing the effects of inhibitors on peptide bond synthesis . Using this approach, carbocyclic puromycin was found to be a competitive inhibitor of puromycin, further confirming its mechanism of action .
Table 2: Comparison of Binding Affinities for Puromycin Analogs
Compound | Kₘ with Bacterial Polyribosomes |
---|---|
Puromycin | 4 μM |
Carbocyclic Puromycin | 1 μM |
ψ-hydroxy-puromycin | 240 μM |
C-A-C-C-A(Phe) | 250 μM |
Variants and Derivatives
Several variants of carbocyclic puromycin have been synthesized to investigate how structural modifications affect biological activity. Among these are cyclohexyl carbocyclic puromycins, which feature a six-membered carbocyclic ring instead of the five-membered ring found in carbocyclic puromycin .
Four cyclohexyl carbocyclic puromycins have been synthesized and characterized:
-
6-dimethylamino-9-[(R)-[2(R)-hydroxy-3(R)-(p-methoxyphenyl-L-alanylamino)]cyclohexyl]purine (1a)
-
6-dimethylamino-9-[(S)-[2(S)-hydroxy-3(S)-(p-methoxyphenyl-L-alanylamino)]cyclohexyl]purine (1b)
-
6-dimethylamino-9-[(R)-[2-(R)-hydroxy-3(S)-(p-methoxyphenyl-L-alanylamino)]cyclohexyl]purine (2a)
-
6-dimethylamino-9-[(S)-[2(S)-hydroxy-3(R)-(p-methoxyphenyl-L-alanylamino)]cyclohexyl]purine (2b)
In addition, trans-cyclopentyl carbocyclic puromycins have been prepared from 2a-acetamido-5a-(6-dimethylamino-9-purinyl)cyclopentan-1μ-ol . These variants provide additional insights into the structural requirements for optimal activity.
Table 3: Comparison of PSA Inhibition by Puromycin Derivatives
Compound | PSA IC₅₀ | APN IC₅₀ | Protein Synthesis Inhibition at 25 μM |
---|---|---|---|
Puromycin | 9.7 ± 2.6 μM | 41 ± 6.6 μM | 99% |
Compound 19 (5′-chloro derivative) | 0.0078 ± 0.0009 μM | 2.644 μM | 0% |
Compound 20 (5′-hydroxy derivative) | Similar to Compound 19 | 0.42 ± 0.032 μM | Not specified |
Evaluation of these analogs as inhibitors of protein synthesis has provided valuable insights into the structural requirements for activity. The results suggest that maximum activity is obtained with a five-membered ring structure rather than a six-membered ring, highlighting the importance of the spatial arrangement of functional groups .
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